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molecular formula C8H7ClO B1590299 5-Chloro-2-methylbenzaldehyde CAS No. 58966-34-0

5-Chloro-2-methylbenzaldehyde

Cat. No. B1590299
M. Wt: 154.59 g/mol
InChI Key: DDYTVUGYXUWXGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07776875B2

Procedure details

A mixture of paraformaldehyde (11.5 g, 0.38 mol) and hydroxylamine hydrochloride (26.3 g, 0.38 mol) in water (170 mL) was heated until a clear solution was obtained. Then there was added hydrated sodium acetate (51 g, 0.38 mol), and the mixture was boiled gently under reflux for 15 minutes to give a 10% solution of formaldoxime. A mixture of 2-choro-4-methylaniline (35.5 g, 0.25 mol) and water (50 mL) was stirred, and concentrated hydrochloric acid (57 mL) was added slowly. The mixture was cooled to room temperature, 100 g of ice was added, and the temperature of the mixture was maintained at −5° C. to +5° C. by means of an ice-salt bath. To the stirred mixture there was added a solution of sodium nitrite (17.5 g, 0.25 mol) in water (25 mL). After completion of the addition, the stirring was continued for a period of 15 minutes. The stirred solution of the diazonium salt was made neutral to Congo red by the addition of a solution of hydrated sodium acetate in water (35 mL). The aqueous 10% formaldoxime was added hydrated cupric sulfate (6.5 g, 0.026 mol), sodium sulfite (1.0 g, 0.0079 mole), and a solution of hydrated sodium acetate (160 g) in water (180 mL). The solution was maintained at 10-15° C. by means of a cold-water bath and stirred vigorously. The neutral diazonium salt solution was slowly introduced below the surface of the formaldoxime. After the addition of the diazonium salt solution was complete, the stirring was continued for an additional hour and then the mixture was treated with concentrated hydrochloric acid (230 mL). The mixture was gently heated under reflux for 2 hours. The mixture was extracted with three portions of ether (150 mL), and the ethereal extracts were washed with a saturated NaCl solution, Then the organic layer was dried over anhydrous Na2SO4 and concentrated to obtain yellow solid (Yield: 21 g, 36%).
[Compound]
Name
hydrated sodium acetate
Quantity
160 g
Type
reactant
Reaction Step One
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
230 mL
Type
reactant
Reaction Step Four
Name
Quantity
180 mL
Type
reactant
Reaction Step Five
Quantity
35.5 g
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
reactant
Reaction Step Six
Quantity
57 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Eight
Quantity
17.5 g
Type
reactant
Reaction Step Nine
Name
Quantity
25 mL
Type
reactant
Reaction Step Nine
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
Congo red
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
hydrated sodium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
35 mL
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
cupric sulfate
Quantity
6.5 g
Type
reactant
Reaction Step Eleven
Quantity
1 g
Type
catalyst
Reaction Step Eleven
Name
Yield
36%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:3]=1N.[ClH:10].N([O-])=O.[Na+].[CH2:15]=NO.[OH2:18]>S([O-])([O-])=O.[Na+].[Na+]>[Cl:10][C:3]1[CH:5]=[CH:6][C:7]([CH3:9])=[C:8]([CH:2]=1)[CH:15]=[O:18] |f:2.3,6.7.8|

Inputs

Step One
Name
hydrated sodium acetate
Quantity
160 g
Type
reactant
Smiles
Step Two
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=NO
Step Three
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
230 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
180 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
35.5 g
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1)C
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Seven
Name
Quantity
57 mL
Type
reactant
Smiles
Cl
Step Eight
Name
ice
Quantity
100 g
Type
reactant
Smiles
Step Nine
Name
Quantity
17.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
25 mL
Type
reactant
Smiles
O
Step Ten
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Congo red
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
hydrated sodium acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
35 mL
Type
reactant
Smiles
O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=NO
Name
cupric sulfate
Quantity
6.5 g
Type
reactant
Smiles
Name
Quantity
1 g
Type
catalyst
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the mixture was maintained at −5° C. to +5° C. by means of an ice-salt bath
ADDITION
Type
ADDITION
Details
After completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
The solution was maintained at 10-15° C. by means of a cold-water bath
STIRRING
Type
STIRRING
Details
stirred vigorously
WAIT
Type
WAIT
Details
the stirring was continued for an additional hour
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was gently heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with three portions of ether (150 mL)
WASH
Type
WASH
Details
the ethereal extracts were washed with a saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1C=CC(=C(C=O)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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